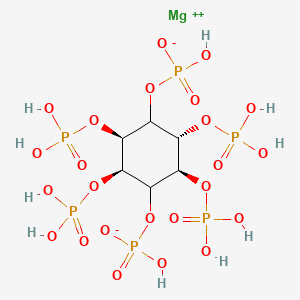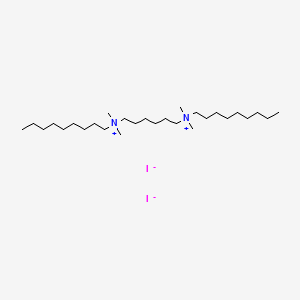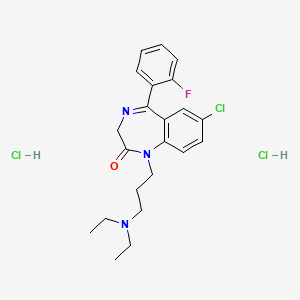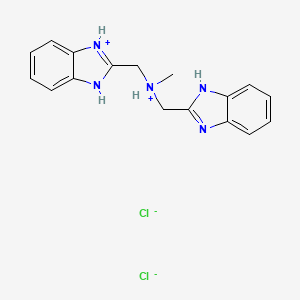
Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride is a chemical compound with a complex structure that includes an acetophenone core substituted with a dimethylaminoethoxy group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol, followed by refluxing on a steam bath for two hours. The resulting solution is then filtered and crystallized using acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the dimethylaminoethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol.
Scientific Research Applications
Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering the permeability of cell membranes and interacting with enzymes and receptors. These interactions can lead to changes in cellular function and can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dihydroxy-2-(methylamino)acetophenone hydrochloride:
β-Dimethylaminopropiophenone hydrochloride: This compound is structurally related but has different substituents on the acetophenone core.
Uniqueness
Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.
Properties
CAS No. |
20809-03-4 |
|---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-(4-acetyl-3-hydroxyphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-9(14)11-5-4-10(8-12(11)15)16-7-6-13(2)3;/h4-5,8,15H,6-7H2,1-3H3;1H |
InChI Key |
CQPMRCVWKOILCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC[NH+](C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)


![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
